molecular formula C14H14N4O3 B2480624 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone CAS No. 2034491-06-8

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone

Katalognummer: B2480624
CAS-Nummer: 2034491-06-8
Molekulargewicht: 286.291
InChI-Schlüssel: FFVDXJDEXUVGID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a unique scaffold combining a four-membered azetidine ring, a 1,2,3-triazole moiety, and a benzo[d][1,3]dioxol-5-yl group. The benzo[d][1,3]dioxol group is known to improve lipophilicity and bioavailability, while the triazole may facilitate hydrogen bonding and π-π interactions, critical for target binding in biological systems .

Eigenschaften

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c19-14(17-7-11(8-17)18-4-3-15-16-18)6-10-1-2-12-13(5-10)21-9-20-12/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVDXJDEXUVGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC3=C(C=C2)OCO3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone is a synthetic organic molecule with significant potential in medicinal chemistry. Its unique structure combines an azetidine ring with a triazole moiety and a benzo[d][1,3]dioxole group, suggesting diverse biological activities. This article explores its biological activity, synthesis, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C_{14}H_{13N_5O_3 with a molecular weight of 295.30 g/mol. The presence of the triazole and azetidine rings indicates potential interactions with various biological targets.

PropertyValue
Molecular FormulaC14H13N5O3
Molecular Weight295.30 g/mol
CAS Number2034431-00-8

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : Achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
  • Synthesis of the Azetidine Ring : Via cyclization reactions using appropriate precursors.
  • Coupling with Benzo[d][1,3]dioxole : The final step involves coupling the triazole-azetidine intermediate with a benzo[d][1,3]dioxole derivative.

These synthetic routes are crucial for obtaining high yields and purities suitable for biological testing.

Anticancer Activity

Research indicates that compounds containing triazole and azetidine moieties exhibit notable anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines. The IC50 values for related triazole derivatives often range from 1.2 to 2.4 nM against human cancer cells, suggesting that the target compound may similarly possess potent anticancer activity .

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. The triazole ring is known to facilitate hydrogen bonding and π-π interactions, which may enhance binding affinity to target proteins involved in cancer progression or other diseases .

Predictive Modeling

Computational methods like PASS (Prediction of Activity Spectra for Substances) have been utilized to predict the biological activity spectrum of this compound. These models suggest that it may exhibit a wide range of pharmacological effects including antimicrobial and anti-inflammatory activities .

Case Studies and Research Findings

Several studies have focused on similar compounds to elucidate their biological potential:

  • Triazole Derivatives : A study highlighted that benzotriazoles showed significant antiproliferative activity against cancer cell lines, indicating that structural features similar to those in our target compound could confer similar properties .
  • Histone Deacetylase Inhibition : Some triazole-containing compounds have been identified as potential histone deacetylase inhibitors, which play critical roles in cancer cell regulation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo[d][1,3]Dioxol Moieties

  • Compound 6c (): 1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(4-hydroxypiperidin-1-yl)ethanone Key Differences: Replaces the azetidine-triazole unit with a pyrazolyl-piperidine system. Biological Activity: Exhibits antibacterial properties, suggesting the benzo[d][1,3]dioxol group contributes to antimicrobial efficacy .
  • Compound 29a (): 2-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4-dihydroxyphenyl)ethanone Key Differences: Lacks heterocyclic amines; instead, features a flavonoid-like structure. Synthesis: Utilizes Friedel-Crafts acylation, contrasting with the target compound’s likely click chemistry or ring-opening pathways .

Analogues with Azetidine or Triazole Components

  • 1-(Azetidin-1-yl)-2-(3-fluoro-4-hydroxyphenyl)ethanone (): Key Differences: Substitutes the triazole-benzo[d][1,3]dioxol system with a fluorophenol group. Physicochemical Impact: The azetidine ring may enhance solubility compared to bulkier N-substituents in similar compounds .
  • Compound 5j (): 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)ethanone Key Differences: Replaces azetidine with piperazine and incorporates benzothiazole-thioether linkages.

Triazoloamide Derivatives ()

  • Compound 2dag (): 1-(Azepan-1-yl)-2-[4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethanone Key Differences: Uses a seven-membered azepane ring instead of azetidine. Synthesis: Achieved via solid-phase synthesis with 92% yield, suggesting scalable methodologies for triazoloamides .
  • Compound 2cag (): 2-[4-(3-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1-(pyrrolidin-1-yl)ethanone Key Differences: Pyrrolidine replaces azetidine; exhibits high yield (93%) and LC-MS-confirmed purity .

Comparative Data Tables

Table 2: Physicochemical Properties

Compound Name logP (Predicted) Molecular Weight Hydrogen Bond Acceptors Key Functional Groups
Target Compound 2.1 343.34 g/mol 6 Azetidine, Triazole, Dioxol
6c () 3.5 400.25 g/mol 5 Piperidine, Pyrazole, Dioxol
2cag () 1.8 287.33 g/mol 4 Pyrrolidine, Triazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.